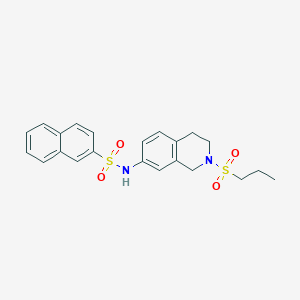

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-2-13-29(25,26)24-12-11-18-7-9-21(14-20(18)16-24)23-30(27,28)22-10-8-17-5-3-4-6-19(17)15-22/h3-10,14-15,23H,2,11-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPVGBSFPQJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound that integrates a tetrahydroisoquinoline structure with a sulfonamide group. This unique combination suggests a range of potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Tetrahydroisoquinoline Moiety : Known for its neuroprotective effects and interactions with neurotransmitter systems.

- Propylsulfonyl Group : Enhances solubility and may influence pharmacological properties.

- Naphthalene Sulfonamide Component : Implicated in various biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃N₂O₄S₂ |

| Molecular Weight | 419.54 g/mol |

| CAS Number | 1396633-06-9 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors involved in signaling pathways, influencing cellular responses.

- Neuroprotective Effects : The tetrahydroisoquinoline structure suggests possible benefits in neurodegenerative conditions by modulating neurotransmitter release.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through receptor interaction.

- Neuroprotective Effects : Studies suggest that tetrahydroisoquinolines can protect neuronal cells from damage.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Inhibition of Kinases : Similar sulfonamide compounds have been identified as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK), which play critical roles in immune response and signal transduction pathways.

- Neuroprotection Studies : Research on tetrahydroisoquinoline derivatives has shown promise in neuroprotection against oxidative stress and excitotoxicity .

- Anticancer Activity : Some sulfonamides have demonstrated anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis.

Summary of Biological Activities

Q & A

What synthetic strategies are recommended for preparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide?

Answer : The synthesis involves coupling naphthalene-2-sulfonamide with a functionalized tetrahydroisoquinoline precursor. A two-step approach is typical:

- Step 1 : Synthesize the tetrahydroisoquinoline core with a propylsulfonyl group at position 2. Sulfonation can be achieved using propane sulfonic acid derivatives under controlled anhydrous conditions .

- Step 2 : Couple the intermediate with naphthalene-2-sulfonyl chloride via nucleophilic substitution. Pyridine or DMAP (4-dimethylaminopyridine) is often used to activate the sulfonyl chloride, as described in analogous sulfonamide syntheses .

Critical Note : Monitor reaction temperature (<40°C) to avoid byproducts from sulfonyl chloride hydrolysis.

How can researchers validate the structural integrity of this compound post-synthesis?

Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm the presence of the propylsulfonyl group (δ 1.0–1.5 ppm for CH3, δ 3.0–3.5 ppm for SO2-CH2) and aromatic protons from the naphthalene moiety (δ 7.5–8.5 ppm).

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ peak matching the theoretical mass).

- X-ray Crystallography : Optional for resolving ambiguities in stereochemistry or substituent orientation .

What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Answer : Advanced docking and molecular dynamics (MD) simulations are recommended:

- Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with sulfonamide-binding pockets). Focus on hydrogen bonding between the sulfonamide group and catalytic residues.

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the tetrahydroisoquinoline ring under physiological conditions .

Contradiction Alert : Some studies report discrepancies between docking scores and experimental IC50 values; validate predictions with in vitro assays.

How should researchers address discrepancies in reported biological activity data for this compound?

Answer : Cross-validate experimental conditions and assay parameters:

- Assay Variability : Compare buffer pH (e.g., sulfonamide ionization varies at pH 7.4 vs. 6.5) and cell line/purity (e.g., HEK293 vs. HeLa).

- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase inhibition studies) to calibrate results.

- Statistical Analysis : Apply ANOVA or Tukey’s test to identify significant outliers across datasets .

What strategies optimize solubility and bioavailability for in vivo studies?

Answer : Modify formulation or introduce prodrug moieties:

- Salt Formation : Use sodium or potassium salts of the sulfonamide group to enhance aqueous solubility.

- Lipid-Based Carriers : Encapsulate the compound in PEGylated liposomes to improve plasma half-life.

- Prodrug Design : Esterify the sulfonamide’s free -NH2 group (e.g., with acetyl or pivaloyl) for passive diffusion, followed by enzymatic cleavage in vivo .

How can structure-activity relationship (SAR) studies guide further derivatization?

Answer : Systematic substitution at key positions:

- Tetrahydroisoquinoline Ring : Replace the propylsulfonyl group with shorter (methyl) or bulkier (phenylsulfonyl) substituents to probe steric effects.

- Naphthalene Core : Introduce electron-withdrawing groups (e.g., -NO2 at position 6) to enhance electrophilicity and target engagement.

- Biological Testing : Compare IC50 values across derivatives to identify critical pharmacophoric features .

What analytical challenges arise in quantifying this compound in biological matrices?

Answer : Address matrix interference and sensitivity limits:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.

- LC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for trace quantification (LOQ < 1 ng/mL).

- Internal Standards : Deuterated analogs (e.g., d4-propylsulfonyl) correct for ion suppression/enhancement effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.